molecular formula C13H11Br2NOS B15098429 4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide

4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide

Cat. No.: B15098429
M. Wt: 389.11 g/mol
InChI Key: ODLGPGLRPGWAQM-UHFFFAOYSA-N
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Description

4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its high resonance energy and electrophilic reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide typically involves the bromination of thiophene followed by amide formation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4,5-dibromothiophene is then reacted with 2,3-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, as a DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA and thereby inhibiting bacterial replication . The presence of bromine atoms and the thiophene ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine atoms, a dimethylphenyl group, and a thiophene ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H11Br2NOS

Molecular Weight

389.11 g/mol

IUPAC Name

4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H11Br2NOS/c1-7-4-3-5-10(8(7)2)16-13(17)11-6-9(14)12(15)18-11/h3-6H,1-2H3,(H,16,17)

InChI Key

ODLGPGLRPGWAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(S2)Br)Br)C

Origin of Product

United States

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